N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common approach is the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 3,5-Dimethylpyrazole
- 4-Methyl-6-(trifluoromethyl)pyrimidine
- 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine .
Uniqueness
What sets N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H16F3N5 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-8-7-11(13(14,15)16)19-12(18-8)17-4-5-21-10(3)6-9(2)20-21/h6-7H,4-5H2,1-3H3,(H,17,18,19) |
InChI Key |
BASKXEKOBHSSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2C(=CC(=N2)C)C)C(F)(F)F |
Origin of Product |
United States |
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